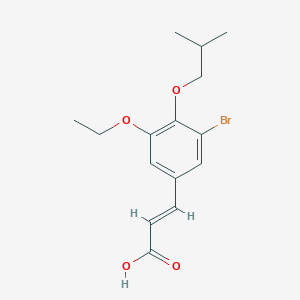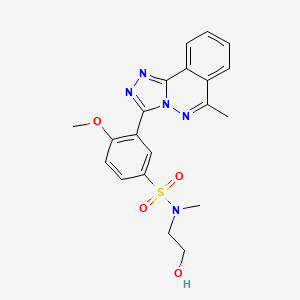
Rsv-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RSV-IN-1 est un composé connu pour ses effets inhibiteurs sur le virus respiratoire syncytial humain (hRSV). Il a montré un potentiel significatif dans la réduction de l'infectivité du virus avec une valeur IC50 de 0.11 μM . Le composé est principalement utilisé dans les milieux de recherche pour étudier les mécanismes d'inhibition virale et pour développer des traitements potentiels pour les infections à virus respiratoire syncytial.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de RSV-IN-1 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions contrôlées. La voie de synthèse exacte et les conditions de réaction sont propriétaires et non divulguées publiquement en détail. les méthodes de synthèse générales pour des composés similaires impliquent souvent :
Formation de la structure centrale : Cela implique généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation de la structure chimique centrale.
Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés à l'aide de réactifs tels que des acides, des bases et des agents oxydants ou réducteurs.
Purification : Le produit final est purifié en utilisant des techniques telles que la cristallisation, la chromatographie ou la recristallisation pour atteindre la pureté souhaitée.
Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement une mise à l'échelle des méthodes de synthèse en laboratoire tout en assurant la cohérence, la sécurité et la rentabilité. Cela comprend l'optimisation des conditions de réaction, l'utilisation d'équipements de qualité industrielle et le respect des normes réglementaires pour la production chimique.
Analyse Des Réactions Chimiques
Types de réactions : RSV-IN-1 peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants pour former différents états d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs pour modifier la structure chimique.
Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre en utilisant des réactifs appropriés.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, nucléophiles.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués de this compound.
4. Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, y compris :
Chimie : Étudier les propriétés chimiques et la réactivité du composé.
Biologie : Enquêter sur les effets biologiques de this compound sur la réplication virale et les interactions avec les cellules hôtes.
Médecine : Développer des thérapies antivirales potentielles pour les infections à virus respiratoire syncytial.
Industrie : Explorer l'utilisation de this compound dans les processus industriels liés au développement de médicaments antiviraux.
5. Mécanisme d'action
This compound exerce ses effets en inhibant la polymérase du virus respiratoire syncytial, réduisant ainsi la synthèse de l'ARNm viral et la réplication virale . Le composé cible la polymérase virale avec une valeur IC50 de 0,66 μM et entrave la guanylation des transcrits, ce qui est crucial pour la réplication virale . Cette inhibition entraîne une diminution de l'infectivité virale et la formation de plaques non syncytiales.
Applications De Recherche Scientifique
RSV-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Studying the chemical properties and reactivity of the compound.
Biology: Investigating the biological effects of this compound on viral replication and host cell interactions.
Medicine: Developing potential antiviral therapies for respiratory syncytial virus infections.
Industry: Exploring the use of this compound in industrial processes related to antiviral drug development.
Mécanisme D'action
RSV-IN-1 exerts its effects by inhibiting the respiratory syncytial virus polymerase, thereby reducing viral mRNA synthesis and viral replication . The compound targets the viral polymerase with an IC50 value of 0.66 μM and impedes the guanylation of transcripts, which is crucial for viral replication . This inhibition leads to a decrease in viral infectivity and the formation of non-syncytial plaques.
Comparaison Avec Des Composés Similaires
RSV-IN-1 peut être comparé à d'autres composés similaires, tels que :
Ziresovir (RO-0529) : Un puissant inhibiteur de la protéine de fusion du virus respiratoire syncytial sélectif et doté d'une activité antivirale significative.
Unicité de this compound : this compound est unique en raison de son inhibition spécifique de la polymérase du virus respiratoire syncytial et de sa capacité à réduire l'infectivité virale avec une faible valeur IC50. Cela en fait un outil précieux dans la recherche et le développement thérapeutique potentiel pour les infections à virus respiratoire syncytial.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-N-methyl-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-13-15-6-4-5-7-16(15)19-21-22-20(25(19)23-13)17-12-14(8-9-18(17)29-3)30(27,28)24(2)10-11-26/h4-9,12,26H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHSOIYWKCMPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)N(C)CCO)OC)C4=CC=CC=C14 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
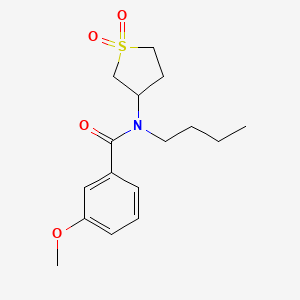
![5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2640332.png)
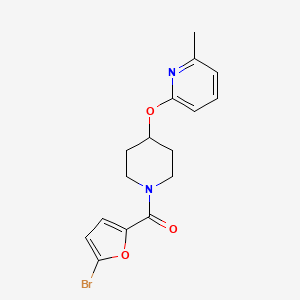
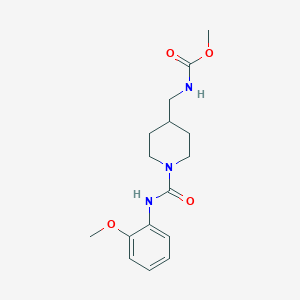
![6-{5-[2-(Benzylsulfanyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2640338.png)
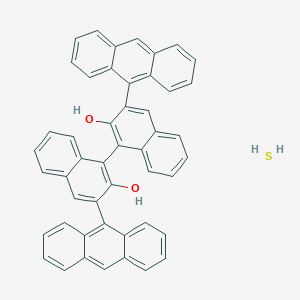
![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)
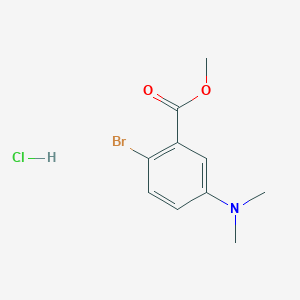
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)

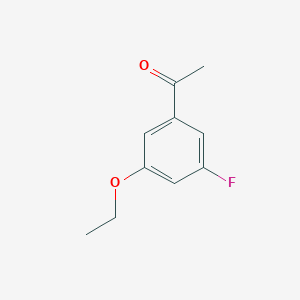
![1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2640351.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2640352.png)
